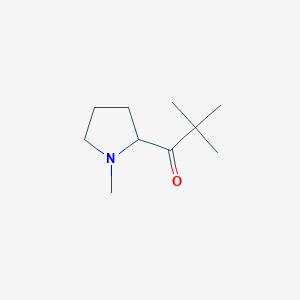
1-Propanone, 2,2-dimethyl-1-(1-methyl-2-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Vorbereitungsmethoden
The synthesis of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthetic routes typically include the reaction of 2,2-dimethylpropanal with 1-methylpyrrolidine under specific conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups in the molecule.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently approved for medical use.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to bind to certain enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one can be compared with other similar compounds, such as:
2,2-Dimethyl-1-pyridin-2-YL-propan-1-one: This compound has a pyridine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.
2,2-Dimethyl-1-phenylpropan-1-one: The presence of a phenyl group in this compound results in distinct reactivity and applications.
The uniqueness of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
172289-83-7 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
2,2-dimethyl-1-(1-methylpyrrolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)9(12)8-6-5-7-11(8)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
YHJUWSGGINNOKZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1CCCN1C |
Kanonische SMILES |
CC(C)(C)C(=O)C1CCCN1C |
Synonyme |
1-Propanone,2,2-dimethyl-1-(1-methyl-2-pyrrolidinyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















